molecular formula C8H8BrNOS B12956994 2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Cat. No.: B12956994
M. Wt: 246.13 g/mol
InChI Key: NFITZFCFYRFSAW-UHFFFAOYSA-N
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Description

2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one is a heterocyclic compound that features a thienoazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one typically involves the bromination of a thienoazepine precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thienoazepine ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted thienoazepines, sulfoxides, sulfones, and reduced derivatives of the parent compound.

Scientific Research Applications

2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]thiophene: Another heterocyclic compound with similar structural features.

    Dithieno[3,2-b2’,3’-d]pyrrole: Known for its applications in organic electronics.

    Thieno[3,2-b]pyridine: Used in the synthesis of various pharmaceuticals.

Uniqueness

2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one is unique due to its specific bromine substitution, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C8H8BrNOS

Molecular Weight

246.13 g/mol

IUPAC Name

2-bromo-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one

InChI

InChI=1S/C8H8BrNOS/c9-7-4-5-6(12-7)2-1-3-8(11)10-5/h4H,1-3H2,(H,10,11)

InChI Key

NFITZFCFYRFSAW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(S2)Br)NC(=O)C1

Origin of Product

United States

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